REACTION_CXSMILES
|
Cl.Cl.CN1CCNCC1.CN1CCNCC1.[Cl:17][C:18]1[CH:19]=[CH:20][C:21]2[O:25][C:24]([C:26](O)=[O:27])=[CH:23][C:22]=2[CH:29]=1.O>C1COCC1.CCOCC>[Cl:17][C:18]1[CH:19]=[CH:20][C:21]2[O:25][C:24]([CH:26]=[O:27])=[CH:23][C:22]=2[CH:29]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
6.92 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.CN1CCNCC1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
2.95 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C=C(O2)C(=O)O)C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
after cooling to RT the suspension
|
Type
|
CUSTOM
|
Details
|
the organic phase was decanted
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with Et2O (2×300 ml)
|
Type
|
WASH
|
Details
|
the pooled organic extracts were washed with 2N NaOH (200 ml), 1N HCl (200 ml) and brine (200 ml)
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CONCENTRATION
|
Details
|
(MgSO4) and concentration a brown oily residue
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
This was chromatographed on silicagel (n-heptane/EtOAc 3/1)
|
Type
|
CUSTOM
|
Details
|
The pooled fractions produced
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C=C(O2)C=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.71 mmol | |
AMOUNT: MASS | 850 mg | |
YIELD: PERCENTYIELD | 31.4% | |
YIELD: CALCULATEDPERCENTYIELD | 31.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |